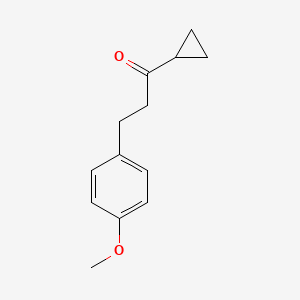

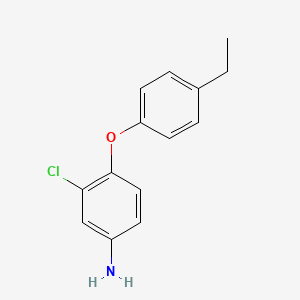

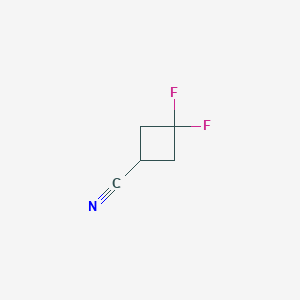

![molecular formula C16H18N2O4 B1315578 6-(叔丁氧羰基)-3,6,7,8-四氢吡咯并-[3,2-e]吲哚-2-羧酸 CAS No. 107474-67-9](/img/structure/B1315578.png)

6-(叔丁氧羰基)-3,6,7,8-四氢吡咯并-[3,2-e]吲哚-2-羧酸

描述

Synthesis Analysis

- On-Water Reaction : Rapid stirring of the amine with di-tert-butyl dicarbonate (Boc₂O) suspended in water at ambient temperature .

- THF Solution : Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .

- Base-Catalyzed Protection : Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, followed by warming to ambient temperature .

- Biphasic Chloroform Reaction : Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .

Chemical Reactions Analysis

Boc-THPI can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or HCl in appropriate solvents . The compound’s reactivity depends on the specific functional groups present.

科学研究应用

生物碱衍生物的合成

吲哚衍生物在许多天然生物碱中普遍存在,它们具有重要的生物活性。所述化合物可用作合成各种吲哚生物碱的前体。 这些衍生物对于开发新的药物和治疗疾病至关重要,包括癌症和微生物感染 .

有机合成中的胺保护

化合物中的叔丁氧羰基 (BOC) 基团在有机合成中用作胺的保护基。 这在合成复杂分子时尤其重要,在复杂分子中,某些官能团必须保持不变,而其他官能团则要进行反应 .

激酶抑制剂的开发

该化合物可用于制备吲哚基吲唑和吲哚基吡唑并吡啶,它们作为白介素-2 诱导的 T 细胞激酶的抑制剂。 此类抑制剂在免疫学研究中很有价值,可以带来治疗自身免疫性疾病的新疗法 .

抗癌药物的合成

研究人员利用该化合物制备与酮洛芬的酰胺缀合物。 这些缀合物抑制 Hedgehog 信号通路中的 Gli1 介导的转录,该通路是参与各种癌症发展的重要通路 .

铃木-宫浦偶联反应

在合成化学领域,该化合物用于通过铃木-宫浦偶联合成羟基醌。 该反应对于创建生物活性化合物至关重要,包括药物和农药 .

吲哚的烷氧羰基化

该化合物在吲哚的烷氧羰基化中具有应用,该反应将酯基引入吲哚核心。 该过程是开发 CO 替代物用于 C–H 功能化更广泛努力的一部分,扩展了合成化学家的工具箱 .

连接酶抑制剂合成

它用作制备 D-谷氨酸基大肠杆菌 MurD 连接酶抑制剂的反应物。 抑制该酶可以导致开发新的抗生素,解决抗生素耐药性日益严重的担忧 .

通过费歇尔吲哚反应合成吲哚

该化合物可以参与费歇尔吲哚合成,该方法用于构建吲哚环,吲哚环是许多药物的核心结构。 该过程涉及将环己酮和苯肼盐酸盐转化为三环吲哚 .

作用机制

Target of Action

Indole derivatives, which this compound is a part of, have been found to interact with a variety of targets, including enzymes, receptors, and proteins .

Mode of Action

The mode of action of this compound involves the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction with its targets results in the protection of amines, allowing for selective reactions to occur .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role as a protecting group. The Boc group protects amines during organic synthesis, allowing for selective reactions to occur . This can affect various biochemical pathways, particularly those involving amines.

Pharmacokinetics

The boc group’s role as a protecting group suggests that it may influence the compound’s bioavailability by protecting amines from premature reactions .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for selective reactions to occur, which can be crucial in the synthesis of complex organic compounds . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base such as sodium hydroxide . Additionally, the removal of the Boc group requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other chemical reagents.

属性

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-9-10-8-12(14(19)20)17-11(10)4-5-13(9)18/h4-5,8,17H,6-7H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYGXQLRFJTBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

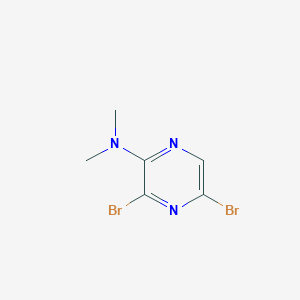

![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)

![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)